molecular formula C8H11NO3S B8765502 4-hydroxymethyl-N-methyl-benzenesulfonamide CAS No. 660432-44-0

4-hydroxymethyl-N-methyl-benzenesulfonamide

Cat. No. B8765502
Key on ui cas rn: 660432-44-0
M. Wt: 201.25 g/mol
InChI Key: ABSCYNJDGDECPO-UHFFFAOYSA-N
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Patent
US08039644B2

Procedure details

At 0° C., borane-THF complex (66.8 mL, 1 M in THF) is carefully added to a solution of 4-methylsulfamoyl-benzoic acid (3.56 g, 16.5 mmol) in THF (90 mL). The mixture is refluxed for 1.5 h, cooled to it and diluted with 1 N aq. HCl (175 mL). The mixture is extracted with EA and the organic extract is washed with sat. aq. NaHCO3, dried over MgSO4 and filtered. The filtrate is concentrated and the crude product is purified by CC on silica gel eluting with DCM containing 5% of methanol to give 4-hydroxymethyl-N-methyl-benzenesulfonamide (1.61 g) as a colourless oil; LC-MS: tR=0.56 min, [M+1+CH3CN]+=243.14.
Quantity
66.8 mL
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.C1COCC1.[CH3:7][NH:8][S:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10]>C1COCC1.Cl>[OH:17][CH2:16][C:15]1[CH:14]=[CH:13][C:12]([S:9]([NH:8][CH3:7])(=[O:11])=[O:10])=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
66.8 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
3.56 g
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
175 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to it
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EA
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
is washed with sat. aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by CC on silica gel eluting with DCM containing 5% of methanol

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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